

Ritlecitinib Tosylate In Vitro Assay Application Notes and Protocols

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Compound of Interest		
Compound Name:	Ritlecitinib tosylate	
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Abstract

Ritlecitinib tosylate is a selective, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2][3][4] This document provides detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of Ritlecitinib. The included methodologies cover enzymatic assays for direct kinase inhibition and cell-based assays to assess downstream signaling effects. Quantitative data from published studies are summarized for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Ritlecitinib is an orally bioavailable kinase inhibitor that covalently binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3, leading to its irreversible inhibition.[3][5] This unique cysteine is not present in other JAK family members (JAK1, JAK2, TYK2), conferring high selectivity for JAK3.[5][6] Ritlecitinib also inhibits members of the TEC kinase family, which possess a corresponding cysteine residue.[5][6] The dual inhibition of JAK3 and TEC kinases modulates downstream signaling pathways involved in the pathogenesis of autoimmune diseases like alopecia areata.[3][6][7] In vitro characterization of Ritlecitinib's potency and selectivity is crucial for understanding its mechanism of action and for the development of novel therapeutics.



Data Presentation

Table 1: Ritlecitinib In Vitro Biochemical Potency

Target Kinase	IC50 (nM)	Assay Type	Notes
JAK3	33.1[5]	Enzymatic	Highly potent and selective against JAK3.
JAK1	>10,000[5][6]	Enzymatic	Demonstrates high selectivity over other JAKs.
JAK2	>10,000[5][6]	Enzymatic	_
TYK2	>10,000[5][6]	Enzymatic	_
RLK (TXK)	155[5][8]	Enzymatic	Potent inhibition of TEC family kinases.
ITK	395[5][8]	Enzymatic	
TEC	403[5][8]	Enzymatic	-
втк	404[5][8]	Enzymatic	_
BMX	666[5][8]	Enzymatic	

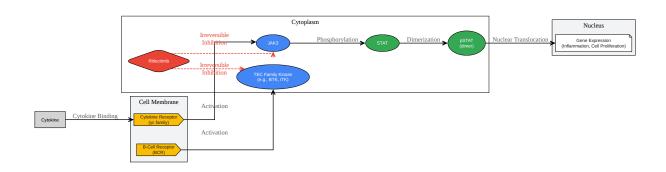
Table 2: Ritlecitinib In Vitro Cellular Activity



Assay	Cell Type	Stimulant	Measured Endpoint	IC50 (nM)
IL-2 induced STAT5 phosphorylation	Human whole blood	IL-2	pSTAT5	155[5]
IL-4 induced STAT5 phosphorylation	Human whole blood	IL-4	pSTAT5	395[5]
IL-7 induced STAT5 phosphorylation	Human whole blood	IL-7	pSTAT5	403[5]
IL-15 induced STAT5 phosphorylation	Human whole blood	IL-15	pSTAT5	404[5]
IL-21 induced STAT phosphorylation	Human whole blood	IL-21	pSTAT	666[5]
B-cell receptor (BCR) signaling	B-cells	anti-IgD	CD69 expression	Not explicitly stated, but inhibition is documented[9]

Signaling Pathway





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Caption: Ritlecitinib inhibits JAK3 and TEC family kinases.

Experimental Protocols In Vitro JAK3 Kinase Inhibition Assay (Biochemical)

This protocol is adapted from generic kinase assay methodologies and tailored for the evaluation of Ritlecitinib's irreversible inhibition of JAK3.

Objective: To determine the IC50 of Ritlecitinib against purified JAK3 enzyme.

Materials:

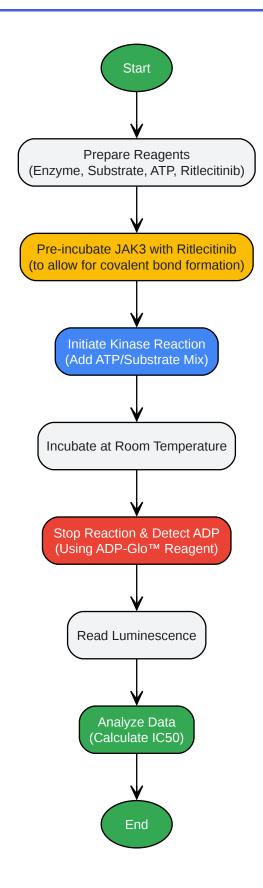
- · Recombinant human JAK3 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)



- ATP
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- Ritlecitinib tosylate, serially diluted
- ADP-Glo[™] Kinase Assay Kit (Promega) or equivalent
- 384-well plates
- Plate reader capable of luminescence detection

Workflow Diagram:





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Caption: Workflow for JAK3 biochemical inhibition assay.



Procedure:

- Reagent Preparation: Prepare serial dilutions of Ritlecitinib tosylate in kinase buffer.
 Prepare a master mix of JAK3 enzyme in kinase buffer. Prepare a master mix of substrate and ATP in kinase buffer.
- Pre-incubation (Crucial for Irreversible Inhibitors): In a 384-well plate, add the diluted Ritlecitinib or vehicle control. Add the JAK3 enzyme solution. Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for the covalent binding of Ritlecitinib to the enzyme.
- Kinase Reaction Initiation: Add the ATP/substrate master mix to all wells to start the kinase reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Plot the luminescence signal against the logarithm of Ritlecitinib concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT5 Phosphorylation Assay (Flow Cytometry)

This protocol outlines a method to assess the functional consequence of JAK3 inhibition by Ritlecitinib in a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation by Ritlecitinib in human peripheral blood mononuclear cells (PBMCs).

Materials:

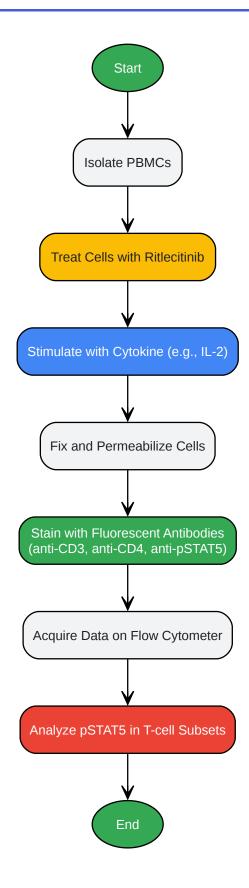
Freshly isolated human PBMCs or whole blood



- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Recombinant human IL-2, IL-7, or IL-15
- Ritlecitinib tosylate, serially diluted
- Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-pSTAT5 (pY694)
- Flow cytometer

Workflow Diagram:





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Caption: Workflow for cellular pSTAT5 flow cytometry assay.



Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI + 10% FBS.
- Inhibitor Treatment: Plate the PBMCs and add serial dilutions of Ritlecitinib or vehicle control. Incubate for 1-2 hours at 37°C.
- Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-2) to the cells at a predetermined optimal concentration. Incubate for 15-30 minutes at 37°C.
- Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde-based) and incubate for 10-15 minutes at room temperature.
- Permeabilization: Wash the cells and then permeabilize them by adding a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer). Incubate for 30 minutes on ice.
- Antibody Staining: Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-pSTAT5) for 30-60 minutes at 4°C in the dark.
- Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
- Data Analysis: Gate on CD3+CD4+ T-helper cells and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal. Calculate the percent inhibition of pSTAT5 MFI at each Ritlecitinib concentration relative to the cytokine-stimulated control.

B-Cell Activation Assay (Flow Cytometry)

This protocol is for assessing the inhibitory effect of Ritlecitinib on TEC kinase-mediated B-cell activation.

Objective: To measure the inhibition of B-cell receptor (BCR)-induced CD69 expression by Ritlecitinib.

Materials:

Freshly isolated human PBMCs



- RPMI 1640 medium + 10% FBS
- Anti-IgD antibody (to crosslink and activate the BCR)
- Ritlecitinib tosylate, serially diluted
- Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69
- · Flow cytometer

Procedure:

- Cell Preparation: Isolate and prepare PBMCs as described in the pSTAT assay.
- Inhibitor Treatment: Plate the PBMCs and add serial dilutions of Ritlecitinib or vehicle control. Incubate for 1-2 hours at 37°C.
- BCR Stimulation: Add anti-IgD antibody to the cells to stimulate BCR signaling. Incubate for 18-24 hours at 37°C.
- Antibody Staining: Harvest the cells and stain with a cocktail of fluorochrome-conjugated antibodies (anti-CD19, anti-CD69) for 30 minutes at 4°C in the dark.
- Data Acquisition: Wash the cells and acquire data on a flow cytometer.
- Data Analysis: Gate on the CD19+ B-cell population and quantify the percentage of CD69+ cells or the MFI of CD69. Determine the inhibitory effect of Ritlecitinib on BCR-induced B-cell activation.

Conclusion

The provided protocols and data offer a comprehensive framework for the in vitro evaluation of **Ritlecitinib tosylate**. The biochemical assays confirm its potent and selective irreversible inhibition of JAK3 and TEC family kinases. The cellular assays demonstrate its functional activity in blocking key downstream signaling events in immune cells. These methodologies are essential for the preclinical characterization of Ritlecitinib and can be adapted for the screening and development of other novel kinase inhibitors.



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